

# Anrikefon vs. CR845 (Difelikefalin) in Pruritus Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Anrikefon** (also known as HSK21542) and CR845 (Difelikefalin), two peripherally restricted kappa opioid receptor (KOR) agonists developed for the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis. The comparison is based on available preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.

## Mechanism of Action: Targeting Peripheral Kappa Opioid Receptors

Both **Anrikefon** and Difelikefalin are selective agonists of the kappa opioid receptor. Their therapeutic effect in pruritus is believed to stem from the activation of KORs on peripheral sensory neurons and immune cells. This activation is thought to inhibit the transmission of itch signals to the central nervous system. An imbalance between the pro-pruritic mu-opioid receptor and the anti-pruritic kappa-opioid receptor signaling is considered a key factor in the development of pruritus.[1] By selectively targeting peripheral KORs, these drugs aim to alleviate itch without the central nervous system side effects, such as dysphoria and hallucinations, that can be associated with centrally acting KOR agonists.[2][3]

The binding of a KOR agonist, such as **Anrikefon** or Difelikefalin, to the G protein-coupled receptor (GPCR) on a peripheral sensory neuron initiates a signaling cascade. This leads to



the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. The overall effect is a hyperpolarization of the neuronal membrane, making the neuron less likely to fire and transmit itch signals.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of peripheral KOR agonists in pruritus.

### Preclinical Efficacy in a Pruritus Model

A head-to-head comparison of **Anrikefon** (HSK21542) and CR845 was conducted in a compound 48/80-induced scratching model in mice. Compound 48/80 is a potent mast cell degranulator that induces histamine-dependent itch.

# Experimental Protocol: Compound 48/80-Induced Scratching in Mice

- Animal Model: Male Swiss Webster mice were used.
- Pruritus Induction: Pruritus was induced by a subcutaneous injection of compound 48/80.
- Drug Administration: **Anrikefon**, CR845, or a vehicle control was administered intravenously 15 minutes prior to the injection of compound 48/80.
- Outcome Measurement: The number of scratching bouts was counted for a defined period after the induction of pruritus.[2]



#### Results

Both **Anrikefon** and CR845 demonstrated a dose-dependent inhibition of scratching behavior. The study found that the antipruritic efficacy of **Anrikefon** was comparable to that of CR845 in this model.[2]

| Compound              | ED <sub>50</sub> (mg/kg) | 95% Confidence Interval |
|-----------------------|--------------------------|-------------------------|
| Anrikefon (HSK21542)  | 0.09                     | 0.04 - 0.16             |
| CR845 (Difelikefalin) | 0.10                     | 0.04 - 0.23             |

Table 1: Comparative Efficacy

in a Mouse Model of Pruritus.

[2]

# Clinical Efficacy in Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Both **Anrikefon** and Difelikefalin have undergone Phase 3 clinical trials in hemodialysis patients with moderate-to-severe CKD-aP. The trials for both drugs shared similar designs, allowing for a comparative assessment of their clinical performance.

#### **Experimental Protocols: Phase 3 Clinical Trials**

The general workflow for these multicenter, randomized, double-blind, placebo-controlled trials is outlined below.





Click to download full resolution via product page

Figure 2: General workflow of Phase 3 clinical trials for Anrikefon and Difelikefalin.



| Parameter                                                | Anrikefon (NCT05135390)                                                                                                         | CR845 (Difelikefalin)<br>(KALM-1 & KALM-2)                                                                                         |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                                       | Adults on hemodialysis 3x/week for ≥3 months with moderate-to-severe pruritus.                                                  | Adults on hemodialysis  3x/week for ≥3 months with  moderate-to-severe pruritus.[4]  [5]                                           |
| Inclusion Criteria                                       | Weekly mean 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score >5.                                           | Weekly mean 24-hour WI-NRS score ≥4 (KALM-1) or ≥5 (KALM-2).[4][5]                                                                 |
| Exclusion Criteria                                       | Scheduled kidney transplant, pruritus from other causes, recent changes in anti-itch medications.                               | Scheduled kidney transplant, pruritus from other causes, new or change in treatment for itch within 14 days prior to screening.[4] |
| Intervention                                             | Intravenous Anrikefon (0.3 µg/kg) or placebo 3x/week for 12 weeks.[6]                                                           | Intravenous Difelikefalin (0.5 µg/kg) or placebo 3x/week for 12 weeks.[7]                                                          |
| Primary Endpoint                                         | Percentage of patients with ≥4-<br>point reduction in weekly mean<br>WI-NRS score from baseline to<br>week 12.[6]               | Percentage of patients with ≥3-<br>point reduction in weekly mean<br>WI-NRS score from baseline to<br>week 12.[7]                  |
| Secondary Endpoints                                      | Percentage of patients with ≥3- point reduction in weekly mean WI-NRS score; change in Skindex-10 and 5-D itch scale scores.[6] | Change in Skindex-10 and 5-D itch scale scores; percentage of patients with ≥4-point reduction in weekly mean WI-NRS score.[7]     |
| Table 2: Comparison of Phase 3 Clinical Trial Protocols. |                                                                                                                                 |                                                                                                                                    |

## **Clinical Efficacy Results**



Both **Anrikefon** and Difelikefalin demonstrated statistically significant improvements in pruritus intensity and itch-related quality of life compared to placebo.

| Outcome                                                 | Anrikefon (NCT05135390)              | CR845 (Difelikefalin)<br>(Pooled KALM-1 & KALM-<br>2) |
|---------------------------------------------------------|--------------------------------------|-------------------------------------------------------|
| % Patients with ≥4-point WI-<br>NRS Reduction (Week 12) | 37% (vs. 15% placebo,<br>P<0.001)[6] | 37.3% (KALM-2) (vs. 26.4% placebo, P=0.02)[5]         |
| % Patients with ≥3-point WI-<br>NRS Reduction (Week 12) | 51% (vs. 24% placebo,<br>P<0.001)[6] | 52.3% (vs. 35.4% placebo,<br>P<0.001)[8]              |
| Change in Skindex-10 Score<br>(Week 12)                 | -15.2 (vs9.3 placebo,<br>P<0.001)[6] | Statistically significant improvement vs. placebo[8]  |
| Change in 5-D Itch Scale<br>Score (Week 12)             | -5.3 (vs3.1 placebo,<br>P<0.001)[6]  | Statistically significant improvement vs. placebo[8]  |
| Table 3: Comparative Clinical Efficacy in CKD-aP.       |                                      |                                                       |

## **Safety and Tolerability**

Both drugs were generally well-tolerated in their respective clinical trials. The most common treatment-emergent adverse events are summarized below.



| Adverse Event                                          | Anrikefon (NCT05135390)                        | CR845 (Difelikefalin)<br>(Pooled KALM-1 & KALM-<br>2) |
|--------------------------------------------------------|------------------------------------------------|-------------------------------------------------------|
| Dizziness                                              | More common than placebo (mild to moderate)[6] | 6.8% (vs. 3.8% placebo)[9]                            |
| Diarrhea                                               | Not reported as a common adverse event         | 9.0% (vs. 5.7% placebo)[9]                            |
| Nausea                                                 | Not reported as a common adverse event         | 6.6% (vs. 4.5% placebo)[9]                            |
| Somnolence                                             | Not reported as a common adverse event         | 4.2% (vs. 2.4% placebo)[9]                            |
| Falls                                                  | Not reported as a common adverse event         | 6.6% (vs. 5.4% placebo)[9]                            |
| Table 4: Common Treatment-<br>Emergent Adverse Events. |                                                |                                                       |

#### **Summary and Conclusion**

**Anrikefon** and CR845 (Difelikefalin) are both peripherally restricted kappa opioid receptor agonists that have demonstrated significant efficacy in reducing pruritus in hemodialysis patients with CKD-aP. Preclinical data in a mouse model of itch suggest comparable potency between the two compounds.[2]

In phase 3 clinical trials, both drugs achieved their primary and key secondary endpoints, showing a statistically significant and clinically meaningful reduction in itch intensity and improvement in quality of life compared to placebo.[5][6] While the primary endpoints differed slightly between the **Anrikefon** and Difelikefalin trials, the overall magnitude of effect on itch reduction appears to be in a similar range.

The safety profiles of both drugs are acceptable, with generally mild to moderate adverse events. Dizziness was noted for both compounds, while gastrointestinal side effects such as diarrhea and nausea were more prominently reported for Difelikefalin.[6][9]



For researchers and drug development professionals, both **Anrikefon** and Difelikefalin represent promising therapeutic options for the management of pruritus. The choice between these agents in a clinical setting may be guided by subtle differences in their safety profiles and potentially by head-to-head comparative studies in the future. Further research into the long-term safety and efficacy of both compounds is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kappa opioid agonists in the treatment of itch: just scratching the surface? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of anrikefon in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [Anrikefon vs. CR845 (Difelikefalin) in Pruritus Models: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860338#anrikefon-vs-cr845-difelikefalin-in-pruritus-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com